molecular formula C10H16N4O7S B1672412 S-nitrosoglutathione CAS No. 57564-91-7

S-nitrosoglutathione

Cat. No.: B1672412
CAS No.: 57564-91-7
M. Wt: 336.32 g/mol
InChI Key: HYHSBSXUHZOYLX-NTSWFWBYSA-N
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Mechanism of Action

Target of Action

S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Mode of Action

GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .

Biochemical Pathways

GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .

Pharmacokinetics

It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .

Result of Action

The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .

Action Environment

The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .

Biochemical Analysis

Biochemical Properties

S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces this compound to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .

Subcellular Localization

This compound is localized in various subcellular compartments. For instance, GSNOR, which interacts with this compound, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione is synthesized by reacting reduced glutathione with nitric oxide or nitric oxide donors under controlled conditions. The reaction typically involves the use of oxygenated buffers to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory synthesis but with optimized reaction conditions to ensure high yield and purity. Encapsulation techniques are often employed to protect this compound from degradation and to control its release .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as ascorbate.

    Substitution: Other thiol-containing compounds.

Major Products:

Comparison with Similar Compounds

  • S-Nitrosocysteine
  • S-Nitrosocysteinylglycine
  • S-Nitrosoalbumin
  • S-Nitrosohemoglobin

Comparison: S-Nitrosoglutathione is unique due to its abundance and role as a major intracellular nitric oxide reservoir. Unlike other S-nitrosothiols, it is more stable and can effectively transduce nitric oxide signaling . Its ability to participate in transnitrosation reactions makes it a versatile molecule in nitric oxide biology .

Biological Activity

S-nitrosoglutathione (GSNO) is a critical endogenous S-nitrosothiol that plays a significant role in various biological processes, particularly in the modulation of inflammatory responses and signaling pathways mediated by nitric oxide (NO). This article explores the biological activity of GSNO, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of GSNO

GSNO is formed by the reaction of glutathione (GSH) with NO, serving as a reservoir for NO and participating in cellular signaling through S-nitrosylation. It is implicated in numerous physiological functions, including regulation of vascular tone, neurotransmission, and immune responses. The compound has garnered attention for its potential therapeutic roles in various diseases, particularly those characterized by inflammation.

GSNO exerts its effects primarily through two mechanisms:

  • S-Nitrosation : GSNO facilitates the addition of NO to cysteine residues in target proteins, modifying their function and activity. This process is crucial for regulating various cellular functions, including apoptosis, gene expression, and enzyme activity.
  • Nitric Oxide Storage : As a stable form of NO, GSNO can release NO in a controlled manner, influencing vascular relaxation and blood flow.

Anti-Inflammatory Effects

GSNO has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In experimental models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), GSNO administration has shown to reduce disease severity and inflammation .

Table 1: Summary of GSNO's Effects on Inflammatory Cytokines

CytokineEffect of GSNOReference
TNF-αDecreased production
IL-6Decreased production
IL-4Modulated response

Role in Asthma

In asthma research, GSNO has been identified as a potential bronchodilator. Studies have shown that levels of GSNO are reduced in asthmatic patients, correlating with airway hyperresponsiveness. The enzyme this compound reductase (GSNOR) regulates GSNO levels; increased GSNOR activity has been linked to enhanced airway reactivity .

Case Study: GSNOR Inhibition in Asthma
A study involving 36 asthmatic subjects demonstrated that GSNOR activity was significantly higher compared to healthy controls, suggesting that targeting GSNOR could restore GSNO levels and improve asthma symptoms .

Therapeutic Applications

Given its biological activities, GSNO presents potential therapeutic applications in various conditions:

  • Asthma : Enhancing GSNO levels may alleviate symptoms by counteracting airway hyperresponsiveness.
  • Neurodegenerative Diseases : The ability of GSNO to modulate inflammatory responses suggests it could be beneficial in conditions like multiple sclerosis .
  • Cardiovascular Diseases : As a vasodilator, GSNO may help manage hypertension and other cardiovascular conditions.

Research Findings

Several studies have highlighted the diverse roles of GSNO:

  • A study found that oral administration of GSNO reduced disease progression in EAE models by modulating cytokine production .
  • Research indicated that GSNO can inhibit bacterial growth, showcasing its antimicrobial properties against various pathogens .

Table 2: Summary of Research Findings on GSNO

Study FocusKey FindingsReference
Autoimmune DiseasesReduced EAE progression with GSNO treatment
AsthmaIncreased GSNOR activity correlates with symptoms
Antimicrobial ActivityInhibition of bacterial growth

Properties

CAS No.

57564-91-7

Molecular Formula

C10H16N4O7S

Molecular Weight

336.32 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1

InChI Key

HYHSBSXUHZOYLX-NTSWFWBYSA-N

SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Appearance

Solid powder

Key on ui other cas no.

57564-91-7

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXG

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSNO;  SNOG;  S-Nitrosoglutathione;  Glutathione thionitrite;  H-gGlu-Cys(NO)-Gly-OH; 

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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